molecular formula C34H50NiO6 B15186344 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) CAS No. 55868-93-4

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+)

Cat. No.: B15186344
CAS No.: 55868-93-4
M. Wt: 613.4 g/mol
InChI Key: XWWUAVXFGRSGLF-UHFFFAOYSA-L
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Description

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) is a compound that combines the antioxidant properties of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate with the catalytic properties of nickel(2+). This compound is known for its stability and effectiveness in various chemical processes, making it a valuable component in industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate typically involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale transesterification processes, where the intermediate butyl-phloretic ester is reacted with stearyl alcohol under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) involves its antioxidant properties, which help neutralize free radicals and prevent oxidative damage. The nickel(2+) component acts as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of these processes. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) is unique due to its combination of antioxidant and catalytic properties. This dual functionality makes it particularly valuable in applications requiring both stabilization and catalysis, such as in the production of high-performance polymers and in various chemical synthesis processes .

Properties

CAS No.

55868-93-4

Molecular Formula

C34H50NiO6

Molecular Weight

613.4 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+)

InChI

InChI=1S/2C17H26O3.Ni/c2*1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6;/h2*9-10,20H,7-8H2,1-6H3,(H,18,19);/q;;+2/p-2

InChI Key

XWWUAVXFGRSGLF-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)[O-].[Ni+2]

Origin of Product

United States

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